molecular formula C18H21NO5S B2811975 2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid CAS No. 927637-31-8

2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B2811975
CAS No.: 927637-31-8
M. Wt: 363.43
InChI Key: KGCKKXDKQATJSU-UHFFFAOYSA-N
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Description

2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is a sulfonamide-containing benzoic acid derivative characterized by a substituted benzenesulfonamido group attached to a benzoic acid backbone. The benzenesulfonamido moiety is further substituted with methoxy, methyl, and isopropyl groups at positions 2, 4, and 5, respectively. The methoxy and isopropyl groups likely enhance lipophilicity and steric bulk, which may influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-11(2)14-10-17(16(24-4)9-12(14)3)25(22,23)19-15-8-6-5-7-13(15)18(20)21/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCKKXDKQATJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps. One common method starts with the sulfonation of 2-methoxy-4-methyl-5-(propan-2-yl)benzene, followed by the introduction of the benzoic acid group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and substitution reactions. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also play a role in its biological activity, possibly through interactions with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several benzoic acid derivatives and sulfonamides. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthesis strategies:

Compound Substituents Key Properties Reference
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid Benzothiazolyl azo group, hydroxy, and variable substituents (e.g., Cl, NO₂, CH₃) pKa values: Carboxylic acid (1.4–2.1), phenolic proton (8.2–10.2); UV-Vis λmax: 430–490 nm
5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid Phenylsulfonamido group, methyl at position 5 Higher lipophilicity due to phenyl group; used in methionine aminopeptidase inhibition
4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid Thiol-containing substituent, phenyl group Enhanced metal-binding capacity; potential protease inhibitor
Target Compound 2-Methoxy, 4-methyl, 5-isopropyl benzenesulfonamido group Predicted higher steric bulk and moderate acidity (carboxylic pKa ~2.5–3.0)

Physicochemical and Electronic Properties

  • Acidity: The carboxylic acid pKa of the target compound is expected to be slightly higher than analogues with electron-withdrawing substituents (e.g., NO₂, Cl) due to the electron-donating methoxy and methyl groups .
  • Stereoelectronic Effects : The methoxy group at position 2 may stabilize the sulfonamido group via resonance, altering binding interactions in enzyme pockets .

Research Findings and Data Tables

Table 1: Comparative pKa Values

Compound Carboxylic Acid pKa Phenolic/Other pKa
2-Hydroxy-4-Cl-3-(benzothiazolyl)azo benzoic acid 1.8 9.1
5-Methyl-2-(phenylsulfonamido)benzoic acid 2.3
Target Compound (predicted) ~2.7

Table 2: Substituent Effects on Bioactivity

Substituent Role in Target Compound Impact on Bioactivity
2-Methoxy Electron donation, resonance stabilization Enhances sulfonamido stability in acidic environments
5-Isopropyl Steric bulk May reduce off-target interactions
Benzenesulfonamido Hydrogen-bond acceptor Critical for enzyme active-site binding

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic Acid, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis of sulfonamido benzoic acid derivatives typically involves multi-step reactions, including sulfonylation, coupling, and hydrolysis. For example:

  • Intermediate Preparation : Start with sulfonation of 2-methoxy-4-methyl-5-(propan-2-yl)benzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Coupling Reaction : React the sulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Adjust stoichiometry (1.2 equivalents of sulfonyl chloride to amine) to minimize unreacted starting material.
  • Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm purity (>95%) .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer : Primary Techniques :

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • FT-IR : Verify sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C19H23NO5S: 378.1375) .

Q. Resolving Data Contradictions :

  • Case Example : Discrepancies in NMR splitting patterns may arise from rotational isomers of the sulfonamide group. Use variable-temperature NMR or DFT calculations to model conformers .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 4-(4-methoxybenzenesulfonamido)benzoic acid ).

Advanced Research Questions

Q. Q3. How can mechanistic studies elucidate the compound’s biological activity, particularly its enzyme inhibition potential?

Methodological Answer :

  • Target Identification : Screen against enzyme libraries (e.g., carbonic anhydrase, cyclooxygenase) using fluorescence-based assays. The sulfonamide group is a known pharmacophore for enzyme inhibition .

  • Kinetic Analysis : Perform Michaelis-Menten studies to determine inhibition constants (Ki). For example:

    EnzymeSubstrateKi (nM)Reference
    Carbonic Anhydrase II4-Nitrophenyl acetate12.3 ± 1.5
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB ID: 1CA2) to model binding interactions .

Q. Q4. What experimental strategies address contradictions in reported environmental persistence data for sulfonamido benzoic acids?

Methodological Answer :

  • Degradation Studies : Conduct OECD 301B (Ready Biodegradability) tests under controlled conditions (pH 7, 25°C) to measure half-life in water .
  • Advanced Analytics : Use LC-QTOF-MS to identify transformation products (e.g., hydroxylated or cleaved derivatives) .
  • Comparative Analysis : Contrast results with structurally similar compounds (e.g., 2-ethoxy-5-sulfonylbenzoic acid derivatives) to identify substituent effects on stability .

Q. Q5. How can researchers resolve discrepancies in biological activity data across different cell lines or model organisms?

Methodological Answer :

  • Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) to assess cell-type specificity .
  • Metabolic Profiling : Incubate the compound with liver microsomes (human vs. rodent) to identify species-dependent metabolism .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathways affected (e.g., NF-κB or MAPK signaling) .

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